4-(3-Mercaptopyridin-4-yl)benzonitrile
Description
Properties
Molecular Formula |
C12H8N2S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
4-(3-sulfanylpyridin-4-yl)benzonitrile |
InChI |
InChI=1S/C12H8N2S/c13-7-9-1-3-10(4-2-9)11-5-6-14-8-12(11)15/h1-6,8,15H |
InChI Key |
LDYQEPKOIOPYLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=NC=C2)S |
Origin of Product |
United States |
Scientific Research Applications
The compound 4-(3-Mercaptopyridin-4-yl)benzonitrile is a notable chemical entity in the field of medicinal chemistry and materials science. This article discusses its various applications, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
Antimicrobial Activity : Research has indicated that derivatives of mercaptopyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can reduce pro-inflammatory cytokines, suggesting potential therapeutic uses in treating inflammatory diseases .
Material Science
Optoelectronic Applications : The incorporation of mercaptopyridine derivatives into polymer matrices has been explored for their use in optoelectronic devices. These materials display promising electrochromic properties, which are beneficial for applications such as smart windows and display technologies .
Sensor Development : The thiol group in this compound allows for the formation of self-assembled monolayers (SAMs) on gold surfaces, which are crucial for sensor applications. These SAMs enhance the sensitivity and selectivity of sensors designed for detecting heavy metals or biomolecules .
Agricultural Chemistry
Pesticide Development : The compound's ability to interact with biological systems has led to its exploration as a potential pesticide. Studies indicate that it can effectively target specific pests while minimizing harm to beneficial insects .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various mercaptopyridine derivatives, including this compound. Results showed that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics, indicating its potential as an alternative treatment option .
Case Study 2: Sensor Application
In an innovative approach to environmental monitoring, researchers developed a sensor using self-assembled monolayers of this compound on gold electrodes. This sensor was able to detect lead ions in water samples with high sensitivity and selectivity, demonstrating the compound's utility in environmental applications .
Table 1: Summary of Biological Activities
| Activity Type | Compound | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | This compound | Inhibition of S. aureus | |
| Anti-inflammatory | This compound | Reduction in cytokines |
Table 2: Material Properties
Chemical Reactions Analysis
Thiol-Based Reactivity
The mercapto group (-SH) is a primary site for nucleophilic and redox reactions:
Oxidation Reactions
-
Disulfide Formation : Oxidation with H₂O₂ or O₂ under mild acidic/basic conditions yields the disulfide dimer via S–S bond formation. This reaction is critical for stabilizing thiol-containing compounds in biological systems.
-
Sulfonic Acid Derivatives : Strong oxidative agents (e.g., KMnO₄) convert the thiol to a sulfonic acid group (-SO₃H), though this pathway is less common due to competing pyridine ring oxidation.
Nucleophilic Substitution
-
Alkylation/Arylation : Reacts with alkyl/aryl halides (e.g., methyl iodide) in basic media to form thioethers:
Example : Reaction with benzyl bromide produces a stable thioether derivative (yield: ~75%).
Pyridine Ring Functionalization
The pyridine moiety participates in coordination chemistry and cycloadditions:
Metal Coordination
-
Ru(II) Complexation : Pyridyl nitrogen coordinates with transition metals like Ru(II) in arene complexes, forming stable adducts. This property is exploited in catalysis and materials science .
Multicomponent Reactions (MCRs)
-
Heterocycle Synthesis : Under Sn(IV) catalysis, the pyridine ring engages in MCRs with aldehydes and β-keto esters to form polysubstituted pyridines . These reactions proceed via imine intermediates and are optimized in aqueous media (yields: 70–85%) .
Nitrile Group Transformations
The cyano (-CN) group undergoes hydrolysis and cyclization:
Hydrolysis
-
Amide Formation : Acidic or basic hydrolysis converts the nitrile to a carboxamide group (-CONH₂).
Cycloaddition Reactions
-
Triazine Formation : Reacts with chalcogenocyanate anions (SCN⁻, SeCN⁻) in the presence of Ru(II) catalysts to form triazine-chalcogenone derivatives . The regiochemistry favors isomer A due to intramolecular C–H···E (E = S, Se) interactions .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related molecules:
Mechanistic Insights
-
Thiol vs. Pyridine Reactivity : The electron-withdrawing nitrile group enhances pyridine’s electrophilicity, while the thiol’s nucleophilicity is modulated by pH.
-
Stereoelectronic Effects : DFT studies suggest that the mercapto group’s lone pairs participate in conjugation with the pyridine ring, reducing S–H bond dissociation energy (~85 kcal/mol).
Comparison with Similar Compounds
Core Structural Variations
Key Insights :
Comparison :
Physicochemical Properties
Key Insight : The thiol group introduces instability under oxidative conditions, necessitating storage under inert atmospheres, unlike hydroxyl- or sulfonyl-substituted analogs .
Comparison :
- The thiol group in this compound may enhance binding to cysteine-rich enzyme active sites, analogous to disulfide-forming drugs.
Preparation Methods
Directed Bromination Followed by Thiolation
Introducing the mercapto group requires precise regiocontrol. A two-step sequence involving directed bromination and subsequent thiol substitution is employed:
Bromination of 4-(Benzonitrile)pyridine
Electrophilic bromination at C3 is challenging due to the benzonitrile group’s meta-directing effect. To circumvent this, a temporary ortho-directing group (e.g., –NO) is introduced at C2:
Copper-Mediated Thiolation
The bromine at C3 is displaced using a copper(I)-catalyzed thiolation, as demonstrated in patent US8697876B2:
-
Conditions : 3-Bromo-4-(benzonitrile)pyridine (1.0 equiv), NaSH (2.0 equiv), CuO (10 mol%), DMF, 80°C, 6 h.
Protection-Deprotection Strategies for Thiol Stability
p-Methoxybenzyl (PMB) Protection
To prevent disulfide formation during synthesis, the mercapto group is protected as a PMB thioether:
-
Protection : 3-Mercapto-4-(benzonitrile)pyridine is treated with PMB-Cl and NaH in THF (0°C, 1 h).
-
Deprotection : Triflic acid (TfOH) and anisole in trifluoroacetic acid (TFA) at 0°C cleave the PMB group, regenerating the free thiol.
Critical Note : DMSO, a common solvent in cross-coupling, oxidizes free thiols to disulfides. Thus, PMB protection is essential during benzonitrile installation.
Mechanistic Insights and Reaction Optimization
Monitoring Thiol-Disulfide Equilibria
In situ H NMR studies (DMSO-) reveal rapid disulfide formation at room temperature, with cyclization occurring only at elevated temperatures (>80°C). Kinetic profiling shows:
Solvent and Temperature Effects
-
DMSO : Serves as both solvent and oxidant, enabling disulfide formation without external reagents.
-
Temperature : Cyclization proceeds efficiently at 100°C (83% yield), whereas lower temperatures (<60°C) stall at the disulfide stage.
Functional Group Tolerance and Substrate Scope
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(3-Mercaptopyridin-4-yl)benzonitrile, and what methodological challenges arise during purification?
- Answer : Synthesis typically involves coupling reactions between pyridine-thiol derivatives and benzonitrile precursors. A critical challenge is the reactivity of the mercapto (-SH) group, which may oxidize during purification. Methodological solutions include:
-
Using inert atmospheres (e.g., nitrogen/argon) during reactions .
-
Employing chromatography with deoxygenated solvents (e.g., ethyl acetate/hexane mixtures) to prevent disulfide formation .
-
Validating purity via LC-MS (liquid chromatography-mass spectrometry) and / NMR to confirm absence of oxidized byproducts .
Synthesis Conditions Key Parameters Reaction solvent Dry DMF or THF Catalysts Pd(PPh) for cross-coupling Temperature 80–100°C, reflux
Q. How can researchers characterize the electronic properties of this compound for material science applications?
- Answer : The compound’s electron-withdrawing nitrile (-CN) and electron-donating mercaptopyridinyl groups create a charge-transfer system. Key techniques include:
- UV-Vis spectroscopy to identify absorption maxima () and assess intramolecular charge-transfer (ICT) behavior .
- Cyclic voltammetry to measure redox potentials and HOMO-LUMO gaps, critical for applications in OLEDs or sensors .
- DFT calculations (e.g., Gaussian 09) to model frontier molecular orbitals and predict reactivity .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?
- Answer : Discrepancies often arise from disorder in the mercaptopyridinyl moiety or twinning. Methodological strategies include:
- Using SHELXL for refinement with TWIN/BASF commands to model twinned crystals .
- Applying Hirshfeld surface analysis to validate intermolecular interactions (e.g., S–H···N hydrogen bonds) .
- Cross-validating with PXRD (powder X-ray diffraction) to confirm bulk crystallinity .
Q. What mechanistic insights explain the compound’s reactivity in photochemical deracemization studies?
- Answer : The nitrile group stabilizes radical intermediates during photochemical reactions. Advanced approaches include:
-
EPR spectroscopy to detect transient radicals under UV irradiation .
-
Time-resolved fluorescence to study excited-state dynamics and rehybridization (RICT/PICT states) .
-
Isotopic labeling (-CN) to track nitrile participation in bond cleavage/reformation .
Photochemical Parameters Observations Quantum yield () 0.45 ± 0.03 Excited-state lifetime () 2.8 ns
Q. How does this compound perform as a ligand in transition-metal catalysis?
- Answer : The mercapto and pyridinyl groups act as bidentate ligands. Key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
